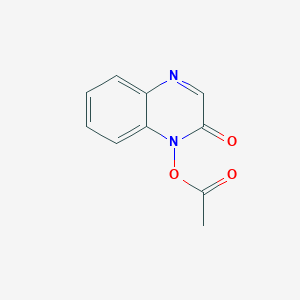

1-(Acetyloxy)quinoxalin-2(1H)-one

Description

1-(Acetyloxy)quinoxalin-2(1H)-one is a quinoxalinone derivative featuring an acetyloxy (-OAc) group at the N1 position of the heterocyclic core. Quinoxalin-2(1H)-ones are nitrogen-containing bicyclic compounds with a fused benzene and pyrazine ring system. The acetyloxy group can influence electronic properties, solubility, and bioactivity, making this compound a candidate for pharmacological and material science applications.

Properties

CAS No. |

111697-36-0 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

(2-oxoquinoxalin-1-yl) acetate |

InChI |

InChI=1S/C10H8N2O3/c1-7(13)15-12-9-5-3-2-4-8(9)11-6-10(12)14/h2-6H,1H3 |

InChI Key |

XDOJEWNAPRMAQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ON1C2=CC=CC=C2N=CC1=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Acetyloxy)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one. One common method is the condensation of 2,3-aryl diamine with 2,3-dicarbonyl compounds in the presence of acetic acid, hydrochloric acid, or ethanol . Additionally, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has emerged as a sustainable protocol, offering robust applications in various industries .

Chemical Reactions Analysis

1-(Acetyloxy)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: Electro-oxidative C–H azolation and alkylation reactions

Substitution: Arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation.

Common Reagents and Conditions: These reactions often proceed under metal-, oxidant-, and reagent-free conditions, making them environmentally benign

Major Products: The products formed from these reactions include azolated and alkylated quinoxalin-2(1H)-ones

Scientific Research Applications

1-(Acetyloxy)quinoxalin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)quinoxalin-2(1H)-one involves its ability to undergo C–H bond activation, leading to various functionalizations . The molecular targets and pathways involved in its biological activities are still under investigation, but its diverse reactivity suggests multiple potential mechanisms .

Comparison with Similar Compounds

Key Data Tables

Table 1: Representative Quinoxalin-2(1H)-one Derivatives

Discussion

1-(Acetyloxy)quinoxalin-2(1H)-one occupies a niche among quinoxalinone derivatives due to its understudied N1-acetyloxy substitution. In contrast, C3-functionalized analogs dominate literature, with demonstrated efficacy in antimicrobial and material applications. Metal-free and microwave-assisted syntheses offer sustainable routes for scale-up, while heterogeneous catalysis aligns with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.